molecular formula C19H24N5NaO5S2 B10783140 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-

Katalognummer B10783140
Molekulargewicht: 489.5 g/mol
InChI-Schlüssel: YNLKSESNCYDAMV-UNXXQQGRSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRL-44154 is a small molecule drug initially developed by GlaxoSmithKline. It is classified as a bacterial penicillin-binding protein inhibitor, specifically targeting bacterial cell wall synthesis. This compound was primarily investigated for its potential use in treating bacterial infections, but its development was discontinued after Phase 1 clinical trials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BRL-44154 involves multiple steps, starting from basic organic compounds. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods

While detailed industrial production methods for BRL-44154 are not publicly available, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques like crystallization and chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

BRL-44154 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

BRL-44154 has been explored in various scientific research fields:

Wirkmechanismus

BRL-44154 exerts its effects by inhibiting bacterial penicillin-binding proteins, which are crucial for cell wall synthesis. By binding to these proteins, BRL-44154 disrupts the cross-linking of peptidoglycan strands, weakening the bacterial cell wall and leading to cell lysis. This mechanism is similar to that of other beta-lactam antibiotics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Penicillin: A well-known beta-lactam antibiotic with a similar mechanism of action.

    Amoxicillin: Another beta-lactam antibiotic with broader spectrum activity.

    Cephalosporins: A class of beta-lactam antibiotics with varying spectrums of activity.

Uniqueness of BRL-44154

BRL-44154 is unique due to its specific structure and binding affinity for penicillin-binding proteins. While it shares a common mechanism with other beta-lactam antibiotics, its distinct chemical structure offers potential advantages in terms of stability and resistance to bacterial beta-lactamases .

If you have any more questions or need further details, feel free to ask!

Eigenschaften

Molekularformel

C19H24N5NaO5S2

Molekulargewicht

489.5 g/mol

IUPAC-Name

sodium;(7aS)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate

InChI

InChI=1S/C19H25N5O5S2.Na/c1-19(2)14(17(27)28)24-12(25)7-10(16(24)31-19)21-15(26)13(11-8-30-18(20)22-11)23-29-9-5-3-4-6-9;/h8-10,14,16H,3-7H2,1-2H3,(H2,20,22)(H,21,26)(H,27,28);/q;+1/p-1/t10?,14?,16-;/m0./s1

InChI-Schlüssel

YNLKSESNCYDAMV-UNXXQQGRSA-M

Isomerische SMILES

CC1(C(N2[C@@H](S1)C(CC2=O)NC(=O)C(=NOC3CCCC3)C4=CSC(=N4)N)C(=O)[O-])C.[Na+]

Kanonische SMILES

CC1(C(N2C(S1)C(CC2=O)NC(=O)C(=NOC3CCCC3)C4=CSC(=N4)N)C(=O)[O-])C.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.